Product packaging for Sulfo-Cyanine7 tetrazine(Cat. No.:)

Sulfo-Cyanine7 tetrazine

Cat. No.: B1193680
M. Wt: 930.19
InChI Key: LCGATPHNTMXJNS-UHFFFAOYSA-M
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Description

Evolution of Bioorthogonal Chemistry in Biological Studies

The concept of bioorthogonal chemistry, introduced by Carolyn R. Bertozzi in 2003, has provided a powerful toolkit for chemical biologists. wikipedia.orgacs.org These reactions typically involve a two-step process: first, a biomolecule is tagged with a chemical reporter group, and second, a probe with a complementary functional group is introduced to react specifically with the reporter. wikipedia.org This approach allows for the selective labeling and visualization of biomolecules in complex biological systems. researchgate.netpcbiochemres.com

The journey of bioorthogonal chemistry began with the development of reactions that are inert to the vast array of functional groups within a cell. wikipedia.orgnih.gov One of the pioneering reactions was the Staudinger ligation, developed by the Bertozzi group in 2000. wikipedia.orgacs.orgnih.gov This reaction, a modification of the classic Staudinger reaction, involves the reaction of an azide (B81097) with a triarylphosphine. nih.gov

Another cornerstone is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction independently reported by the groups of Meldal and Sharpless. nih.gov While highly efficient, the toxicity of the copper catalyst initially limited its use in living systems. nih.gov This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry, which utilizes a strained cyclooctyne (B158145) to react with an azide without the need for a toxic catalyst. wikipedia.orgnih.goveur.nl Other foundational reactions include those involving oxime/hydrazone formation from aldehydes and ketones. wikipedia.org

A timeline of key developments in bioorthogonal chemistry:

Late 1900s: Condensation reactions of aldehydes or ketones with hydrazides and aminooxy compounds were used for bioconjugation, but lacked true bioorthogonality in complex systems. acs.org

2000: The Bertozzi group develops the Staudinger ligation, marking a significant step towards truly bioorthogonal reactions. wikipedia.orgnih.gov

2002: The Meldal and Sharpless groups independently report the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

2003: Carolyn R. Bertozzi coins the term "bioorthogonal chemistry". wikipedia.org

2004: The Bertozzi group develops strain-promoted azide-alkyne cycloaddition (SPAAC) to overcome the toxicity issues of CuAAC in live cells. eur.nl

2008: The tetrazine ligation, based on the inverse electron-demand Diels-Alder (IEDDA) reaction, is introduced, offering exceptionally fast reaction rates. eur.nlcreative-biolabs.com

The inverse electron-demand Diels-Alder (IEDDA) reaction has emerged as a particularly powerful tool in bioorthogonal chemistry due to its exceptionally fast reaction kinetics, excellent selectivity, and biocompatibility. creative-biolabs.comrsc.orgresearchgate.net This reaction occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene or alkyne. creative-biolabs.comwikipedia.org

The IEDDA reaction, often referred to as the tetrazine ligation, is recognized as the fastest known bioorthogonal reaction. eur.nlcreative-biolabs.cominterchim.fr This rapid reactivity allows for efficient labeling at very low concentrations of the reacting partners, minimizing potential perturbations to the biological system. rsc.orgnih.gov The reaction proceeds without the need for a catalyst and forms a stable covalent bond. interchim.fr The substrates for the IEDDA reaction are highly modifiable, enabling the introduction of various functionalities, such as fluorophores, for targeted imaging applications. creative-biolabs.com

The mechanism of the IEDDA reaction involves a [4+2] cycloaddition followed by the rapid elimination of a nitrogen molecule to yield a stable dihydropyrazine (B8608421) derivative. creative-biolabs.com This reaction has found broad applications in various areas of chemical biology, including:

Biological Imaging: The ability to attach fluorophores to biomolecules with high specificity and efficiency has made IEDDA a valuable tool for in vivo imaging. creative-biolabs.comrsc.org

Drug Delivery: Researchers have utilized IEDDA to conjugate drugs to targeting moieties, facilitating their delivery to specific sites within the body. creative-biolabs.comrsc.org

Biomaterial Construction: The IEDDA reaction is used to create complex biomaterials for applications such as drug delivery and multimodal imaging. rsc.org

Overview of Near-Infrared (NIR) Fluorophores in Advanced Imaging Research

Near-infrared (NIR) fluorophores, which absorb and emit light in the 700-1700 nm wavelength range, have become indispensable tools in advanced biological imaging. acs.orgfluorofinder.com This spectral window offers significant advantages over the visible light spectrum for in vivo studies. acs.org

The use of NIR fluorophores provides several key benefits for deep-tissue imaging and reducing background noise. axispharm.comnih.gov

Increased Tissue Penetration: Light in the NIR region experiences less absorption by endogenous biomolecules like hemoglobin and water, and is scattered to a lesser extent by tissues compared to visible light. acs.orgnih.gov This allows for deeper penetration into biological tissues, enabling the visualization of structures and processes that would otherwise be inaccessible. acs.orgnih.govresearchgate.net

Reduced Autofluorescence: Biological tissues naturally contain molecules that fluoresce when excited with light, a phenomenon known as autofluorescence. fluorofinder.com This background fluorescence is most prominent in the visible spectrum and can obscure the signal from the fluorescent probe. fluorofinder.comnih.gov Since NIR fluorophores emit at longer wavelengths, they effectively circumvent the issue of autofluorescence, leading to a significantly improved signal-to-background ratio. fluorofinder.comnih.gov

Multiplexing Capabilities: The availability of a wider spectral range with NIR fluorophores allows for the simultaneous use of multiple probes to visualize different targets within the same sample, a technique known as multiplexing. fluorofinder.com

FeatureVisible Light ImagingNear-Infrared (NIR) Imaging
Wavelength Range ~400-700 nm fluorofinder.com~700-1700 nm acs.org
Tissue Penetration Limited acs.orgDeep axispharm.comnih.gov
Autofluorescence High fluorofinder.comnih.govLow nih.gov
Signal-to-Background Ratio LowerHigher nih.gov

Despite the advantages of NIR fluorescence, the design of effective fluorophores for biological applications presents several challenges. chemetrix.co.zaresearchgate.net

Photostability and Brightness: Fluorophores can degrade upon prolonged exposure to excitation light, a process called photobleaching. baseclick.eu Designing photostable dyes with high quantum yields (a measure of fluorescence brightness) is crucial for long-term imaging experiments. chemetrix.co.zabaseclick.eu

Water Solubility: For use in biological systems, which are primarily aqueous, fluorophores must be sufficiently water-soluble. researchgate.net

Biocompatibility and Toxicity: The fluorescent probes themselves should not be toxic to the cells or organism under study and should not interfere with normal biological processes. pcbiochemres.com

Targeting Specificity: Achieving selective accumulation of the fluorophore at the target site is essential for clear imaging and minimizing off-target effects. rsc.org

Innovations in fluorophore design are continuously addressing these challenges. chemetrix.co.za This includes the development of new dye scaffolds with enhanced photophysical properties, the incorporation of water-solubilizing groups, and the design of "smart" fluorophores that only become fluorescent upon reacting with their target. baseclick.euresearchgate.netscispace.com

Positioning of Sulfo-Cyanine7 Tetrazine within the Landscape of Bioorthogonal Probes for Research

This compound is a prime example of a sophisticated bioorthogonal probe that combines the advantages of NIR fluorescence with the rapid and specific reactivity of the IEDDA ligation. axispharm.comantibodies.comlumiprobe.com

This molecule consists of two key components:

A Sulfo-Cyanine7 (Sulfo-Cy7) core: This is a water-soluble, near-infrared fluorophore. axispharm.comadcreviews.com The sulfonate groups enhance its solubility in aqueous environments, a critical feature for biological applications. axispharm.com It exhibits an absorption maximum around 750 nm and an emission maximum around 773 nm, placing it firmly in the NIR window. axispharm.comantibodies.com

A tetrazine moiety: This functional group serves as the electron-poor diene in the IEDDA reaction. antibodies.comlumiprobe.comlumiprobe.com The methyltetrazine group is specifically designed for fast and efficient metal-free conjugation with strained dienophiles like trans-cyclooctenes (TCO). interchim.frantibodies.comlumiprobe.com

The combination of these two components in a single molecule creates a powerful tool for biological research. The tetrazine group allows for the rapid and specific attachment of the Sulfo-Cy7 fluorophore to a target molecule that has been pre-labeled with a TCO group. interchim.fr This pre-targeting approach is particularly useful for in vivo imaging, where rapid clearance of unbound probe is desirable to reduce background signal. rsc.orgnih.gov

The properties of this compound make it highly suitable for a range of advanced research applications:

In Vivo Imaging: Its NIR fluorescence allows for deep tissue imaging with minimal background autofluorescence. axispharm.com

Fluorescence Microscopy: It can be used for high-resolution imaging of cells and tissues. axispharm.com

Flow Cytometry: The distinct spectral properties of Sulfo-Cy7 enable its use in multi-color flow cytometry experiments. axispharm.com

Bioconjugation: The tetrazine moiety facilitates the efficient labeling of proteins, antibodies, and other biomolecules. axispharm.com

Properties

Molecular Formula

C47H52KN7O7S2

Molecular Weight

930.19

IUPAC Name

potassium 3,3-dimethyl-1-(6-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-6-oxohexyl)-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate

InChI

InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1

InChI Key

LCGATPHNTMXJNS-UHFFFAOYSA-M

SMILES

CN1/C(C(C)(C)C2=CC(S(=O)(O[K])=O)=CC=C12)=C/C=C3C=C(/C=C/C(C(C)(C4=CC(S(=O)([O-])=O)=CC=C54)C)=[N+]5CCCCCC(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)CCC/3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthesis and Functionalization Methodologies of Sulfo Cyanine7 Tetrazine for Research Applications

Advanced Synthetic Pathways for Sulfo-Cyanine7 Tetrazine Derivatives

The synthesis of this compound is a multi-step process that involves the careful construction of the cyanine (B1664457) backbone, introduction of solubilizing groups, and finally, the regioselective installation of the bioorthogonal tetrazine handle. nih.govnih.gov Modern synthetic strategies focus on efficiency and modularity, allowing for the creation of diverse derivatives. acs.orgnih.gov

A critical feature of this compound is its excellent water solubility, a property imparted by the presence of sulfonate (sulfo) groups. lumiprobe.comglpbio.com For cyanine dyes to be effective in biological research, they must be soluble in aqueous buffers without the need for organic co-solvents like DMF or DMSO, which can be detrimental to biomolecular structures. lumiprobe.com

The incorporation of charged sulfonate groups serves two primary purposes:

Enhanced Aqueous Solubility : The highly polar sulfonate moieties facilitate the dissolution of the dye molecule in water-based media, which is essential for most biological experiments. lumiprobe.comlumiprobe.comapexbt.com

Reduced Aggregation : Cyanine dyes have a tendency to aggregate in aqueous solutions due to intermolecular hydrophobic interactions. glpbio.com These aggregates often exhibit quenched fluorescence and altered spectral properties. The electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules helps to prevent this aggregation, even in conjugates that are heavily labeled. lumiprobe.comglpbio.comlumiprobe.com

The introduction of the tetrazine ring is a key step that confers the bioorthogonal reactivity to the Sulfo-Cyanine7 dye. The synthesis must be regioselective, meaning the tetrazine is attached to a specific, predetermined position on the dye molecule without altering the fluorescent core. This is typically achieved by preparing a functionalized tetrazine that can react with a complementary functional group on the cyanine dye precursor. nih.govnih.gov

While classical methods for tetrazine synthesis, such as the Pinner reaction, are suitable for aromatic tetrazines, they are less effective for the alkyl-substituted or unsymmetrical tetrazines often used in bioorthogonal chemistry. acs.orgnih.gov More advanced and versatile methods have been developed, including:

Metal-Catalyzed Cross-Coupling Reactions : Techniques like Sonogashira, Negishi, or Stille coupling allow for the direct formation of C-C bonds between a tetrazine intermediate and a fluorophore. nih.gov

Solid-Phase Synthesis : This approach allows for the efficient and clean synthesis of unsymmetrical tetrazines on a resin support, simplifying purification and overcoming issues with side-product formation. acs.orgnih.gov

Thiol-Promoted Chemistry : Monosubstituted tetrazines can be synthesized using thiol-promoted pathways, providing a versatile handle for subsequent conjugation. acs.orgnih.gov

These methods enable the creation of tetrazine derivatives with reactive handles (e.g., carboxylic acids, NHS esters) that can be selectively coupled to the cyanine dye scaffold. nih.gov

The synthesis of the core Sulfo-Cyanine7 structure precedes the introduction of the tetrazine. Cyanine dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocycles, typically indolenine derivatives. alfa-chemistry.com The synthesis of the cyanine backbone generally involves the condensation reaction between two quaternized heterocyclic precursor salts. alfa-chemistry.com For Sulfo-Cy7, these precursors are themselves synthesized to contain the necessary sulfonate groups and a reactive linker site for the eventual attachment of the tetrazine moiety. The length of the polymethine bridge in the Cy7 structure is what determines its characteristic near-infrared absorption and emission profile. alfa-chemistry.com

Research-Level Functionalization Strategies for Diverse Biological Targets

The utility of this compound lies in its ability to be attached to a wide array of biomolecules through a highly selective and efficient chemical reaction, enabling researchers to visualize and track these targets in living systems. wikipedia.orgoregonstate.edu

This compound is employed as a fluorescent reporter in a two-step labeling strategy. First, a target biomolecule (such as a protein, antibody, or nucleic acid) is metabolically, genetically, or chemically modified to incorporate a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) group. nih.govnih.gov Second, the this compound is introduced. It reacts specifically and rapidly with the TCO-tagged biomolecule, forming a stable covalent bond and thereby attaching the fluorescent dye to the target. iris-biotech.debroadpharm.com

This reaction is termed "bioorthogonal" because neither the tetrazine nor the TCO group interacts with or perturbs the native functional groups found within cells, ensuring that the labeling is highly specific to the intended target. wikipedia.orgoregonstate.edu The high efficiency and selectivity of this ligation allow it to proceed at the very low concentrations typical of biological systems. iris-biotech.debroadpharm.com

The chemical basis for the conjugation of this compound to TCO-modified biomolecules is the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgiris-biotech.de This reaction is exceptionally fast and efficient, driven by the high internal ring strain of the TCO dienophile. wikipedia.orgtcichemicals.com

The mechanism proceeds in two main stages:

[4+2] Cycloaddition : The electron-poor tetrazine (the diene) rapidly reacts with the electron-rich, strained double bond of the TCO (the dienophile) in a [4+2] cycloaddition. iris-biotech.debroadpharm.com This forms an unstable, polycyclic dihydropyridazine (B8628806) intermediate. broadpharm.comresearchgate.net

Retro-Diels-Alder Elimination : The intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂). wikipedia.orgiris-biotech.de This step is thermodynamically favorable and drives the reaction to completion, resulting in the formation of a stable covalent linkage. broadpharm.com

The entire process is catalyst-free, proceeds readily in aqueous media under physiological conditions, and is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. wikipedia.orgiris-biotech.de This rapid kinetic profile is crucial for effective labeling of low-abundance biomolecules in living cells. nih.gov

Conjugation to Biomolecules via Tetrazine-Mediated Bioorthogonal Ligation

Kinetic Studies and Optimization of Reaction Conditions in Research Models

The efficacy of this compound in bioorthogonal labeling is largely defined by the kinetics of its reaction with a dienophile, typically a strained alkene or alkyne, via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for a catalyst interchim.frnih.gov.

Kinetic studies are crucial for optimizing labeling protocols, especially for in vivo applications where probe concentrations are low and reaction times are critical nih.gov. The reaction rates are highly dependent on the specific structures of both the tetrazine and the dienophile. For instance, reactions involving trans-cyclooctenes (TCO) as dienophiles exhibit some of the fastest bioorthogonal reaction kinetics ever reported, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹ interchim.fr. The choice of substituents on the tetrazine ring also plays a significant role; electron-withdrawing groups can accelerate the reaction, while sterics can modulate reactivity with different dienophiles nih.gov. For example, research has shown that sterically hindered tert-butyl substituted tetrazines can react faster with cyclopropene (B1174273) than with the bulkier TCO nih.gov.

Optimization of reaction conditions involves several factors, including pH, temperature, and solvent. The IEDDA reaction is generally robust across a wide range of physiological conditions. However, specific applications may require fine-tuning. For instance, in the synthesis of tetrazine precursors, microwave irradiation has been shown to significantly improve the yield and reduce the reaction time of Heck coupling reactions compared to conventional heating nih.govnih.gov. For labeling nucleic acids, reaction conditions such as temperature and component concentrations are carefully selected to ensure quantitative turnover while minimizing degradation of the biomolecule rsc.org. Systematic evaluations of different dienophiles and tetrazine-fluorophores have been conducted to identify the most efficient and specific pairs for live-cell labeling, with monosubstituted tetrazines often showing faster reaction rates than disubstituted variants nih.gov.

Table 1: Comparative Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Reactions
Tetrazine DerivativeDienophileRate Constant (k₂) [M⁻¹s⁻¹]Reference
General Tetrazinetrans-cyclooctene (TCO)Up to 30,000 interchim.fr
Fluorine-substituted TetrazinesTCOUp to 1,000,000 biorxiv.org
Tetrazine (unspecified)Aminopyruvate unit0.625 nih.gov
tert-butyl substituted TetrazineCyclopropeneFaster than with TCO nih.gov

Site-Specific Labeling Approaches in Protein and Nucleic Acid Research

The high reactivity and selectivity of the tetrazine ligation have made this compound a premier tool for the site-specific labeling of biomolecules. This approach offers precise control over the location of the fluorescent probe, minimizing perturbations to the biomolecule's structure and function nih.govresearchgate.net.

In protein research, the predominant method for achieving site-specificity is through genetic code expansion researchgate.netspringernature.comnih.gov. This technique allows for the incorporation of an unnatural amino acid (UAA) containing a bioorthogonal handle—either the tetrazine moiety itself or a dienophile like TCO or norbornene—at a specific site in the protein's sequence nih.govplos.org. Once the protein is expressed with the UAA, it can be specifically and efficiently labeled with the corresponding reactive partner, such as this compound nih.govspringernature.com. This strategy has been successfully used to label a variety of proteins, from cell surface receptors like Her2/neu in cancer cells to intracellular proteins, enabling detailed imaging studies of protein localization and trafficking nih.govnih.gov. The fast reaction kinetics allow for efficient labeling even at low, micromolar concentrations of the probe nih.gov.

For nucleic acid research, site-specific labeling with this compound enables the study of DNA and RNA structure and function. Oligonucleotides can be chemically synthesized to include a dienophile, such as a norbornene-modified nucleobase, at a defined position. These modified nucleic acids can then be selectively tagged with a tetrazine-functionalized dye. Researchers have developed one-pot sequential labeling strategies that employ multiple "click" chemistries, including the tetrazine-based IEDDA reaction (referred to as DARinv), to attach different functional reporters to a single DNA or RNA molecule rsc.org. This allows for complex, multi-color imaging experiments and fluorescence resonance energy transfer (FRET) studies rsc.org.

Table 2: Site-Specific Labeling Strategies for Proteins and Nucleic Acids
BiomoleculeMethodologyBioorthogonal HandleDescriptionReference
ProteinGenetic Code ExpansionTetrazine-UAA or Dienophile-UAA (e.g., TCO-lysine)Incorporation of an unnatural amino acid at a specific site allows for covalent labeling with the corresponding reactive probe. nih.govbiorxiv.orgresearchgate.net
ProteinEnzymatic LabelingAminopyruvate unitPost-translational protein splicing introduces a unique dienophile for tetrazine conjugation. nih.gov
Nucleic Acid (DNA/RNA)Solid-Phase SynthesisDienophile-modified nucleotide (e.g., norbornene)A modified nucleotide is incorporated during oligonucleotide synthesis for subsequent labeling with a tetrazine dye. rsc.org
Protein (Antibody)Chemical ModificationNorborneneAntibodies are chemically modified with a dienophile to allow for pretargeting, followed by labeling with a tetrazine probe. nih.gov

Multifunctional Probe Assembly Incorporating this compound

This compound serves as a critical building block for the assembly of multifunctional probes designed for advanced research applications, such as multimodal imaging and targeted therapeutics. Its properties—near-infrared (NIR) fluorescence, water solubility, and a bioorthogonal reactive handle—make it an ideal component for creating complex molecular tools lumiprobe.comlumiprobe.com.

Multifunctional probes are engineered to contain several distinct functional units on a single molecular scaffold. The this compound component typically provides the imaging modality, allowing for sensitive visualization in the NIR window where biological tissue has minimal autofluorescence lumiprobe.com. The tetrazine group acts as a versatile conjugation point. Through the IEDDA reaction, the Sulfo-Cyanine7 core can be attached to a biomolecule (like an antibody or peptide) that has been pre-functionalized with a dienophile plos.orgnih.gov. This biomolecule serves as the targeting agent, directing the entire probe to a specific cellular or tissue location.

Beyond targeting and imaging, other functionalities can be incorporated. For example, a chelating agent, such as DOTA, can be attached to the targeting biomolecule. After labeling with this compound, the resulting probe allows for dual-modality imaging (fluorescence and PET/SPECT imaging) or radioimmunotherapy if a therapeutic radionuclide is chelated nih.gov. This pretargeting approach, where the targeting agent is administered first, followed by the smaller, rapidly clearing imaging/therapeutic agent (the tetrazine probe), significantly improves the target-to-background signal ratio nih.gov. The design of these probes leverages the modularity of click chemistry, enabling the assembly of sophisticated constructs for diverse applications in chemical biology and molecular medicine researchgate.netresearchgate.net.

Table 3: Components of Multifunctional Probes Using this compound
ComponentFunctionExample Molecule/MoietyReference
Imaging ReporterFluorescence Detection (NIR)Sulfo-Cyanine7 lumiprobe.comlumiprobe.com
Bioorthogonal HandleCovalent ConjugationTetrazine interchim.frnih.gov
Targeting LigandBinds to specific biological targetAntibody (e.g., anti-Her2), Affibody, Peptide nih.govnih.gov
Radiolabel ChelatorBinds radiometals for PET/SPECT or therapyDOTA nih.gov
Self-Immolative LinkerControlled release of a payloadVarious chemical linkers researchgate.net

Photophysical Principles and Mechanistic Investigations in Probe Design

Fluorescence Quenching and Activation Mechanisms in Tetrazine-Based Probes

The modulation of fluorescence in tetrazine-based probes is a finely tuned process involving the transfer of energy between the fluorophore and the attached tetrazine quencher. In its native state, the Sulfo-Cyanine7 tetrazine construct is "dark," as the tetrazine provides a non-radiative pathway for the excited-state energy of the fluorophore to dissipate. semanticscholar.org This quenching is reversed upon the inverse-electron-demand Diels-Alder cycloaddition reaction, which chemically alters the tetrazine, disrupting the energy transfer pathway and restoring fluorescence emission. semanticscholar.orgresearchgate.net Several mechanisms, including Through-Bond Energy Transfer (TBET) and Photoinduced Electron Transfer (PET), are believed to contribute to this quenching effect, with their relative contributions depending on the specific molecular geometry and electronic coupling of the probe. nih.gov

Through-Bond Energy Transfer (TBET) is a significant mechanism responsible for the efficient fluorescence quenching observed in rigidly linked fluorophore-tetrazine systems. semanticscholar.org Unlike Förster Resonance Energy Transfer (FRET), which operates through space and requires spectral overlap between the donor's emission and the acceptor's absorption, TBET operates through the covalent bond framework connecting the donor (Sulfo-Cyanine7) and the acceptor (tetrazine). semanticscholar.org This mechanism is particularly effective when the fluorophore and quencher are in close proximity and held in a specific orientation that facilitates electronic communication through the linker. The efficiency of TBET allows for the design of highly quenched, "super-dark" probes that yield a very high signal-to-noise ratio upon activation. semanticscholar.org By directly conjugating the tetrazine to the fluorophore's π-system, the electronic coupling is maximized, leading to exceptionally efficient quenching and a dramatic increase in fluorescence upon subsequent bioorthogonal reaction.

The defining characteristic of this compound probes is their profound fluorogenic response following bioorthogonal ligation. nih.gov When the tetrazine moiety reacts with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), its ring structure is irreversibly transformed into a dihydropyridazine (B8628806) and then a pyridazine. frontiersin.org This chemical modification eliminates the electronic properties of the tetrazine that are responsible for quenching the Sulfo-Cyanine7 fluorescence. semanticscholar.org The result is a substantial increase in fluorescence intensity, often referred to as a "turn-on" ratio. nih.gov This activation is rapid and specific, allowing for real-time imaging in complex biological environments with minimal background signal, as the unreacted probes remain in their quenched, non-fluorescent state. nih.govnih.gov This no-wash imaging capability is a significant advantage in live-cell and in vivo studies. semanticscholar.org

Table 1: Representative Fluorogenic Turn-On Ratios of Tetrazine-Dye Probes This table shows examples of fluorescence enhancement for different fluorophores upon reaction with a dienophile to illustrate the general principle of fluorogenic activation.

Fluorophore CoreDienophileFold Fluorescence Increase (Turn-On Ratio)
ATTO425TCO-Lys~40
ATTO465TCO-Lys~15
ATTO488TCO*-Lys~30
Oregon GreenTCO>400
RhodamineTCO~76

Data sourced from scientific studies on tetrazine-dye probes. nih.govnih.gov

Molecular Environment Influence on Sulfo-Cyanine7 Fluorescence in Biological Matrices

The fluorescence properties of cyanine (B1664457) dyes, including Sulfo-Cyanine7, are intrinsically sensitive to their local molecular environment. Factors such as solvent polarity, viscosity, and binding to macromolecules can influence the fluorescence quantum yield and lifetime. The inclusion of sulfonate groups in the Sulfo-Cyanine7 structure ensures high water solubility, making it particularly well-suited for applications in aqueous biological buffers and in vivo contexts where it interacts with a complex mixture of proteins, lipids, and nucleic acids. axispharm.comlumiprobe.com These interactions can subtly alter the photophysical behavior of the dye, a consideration that is critical for the quantitative interpretation of fluorescence imaging data.

The photophysical properties of fluorophores are often dependent on the polarity of their surrounding solvent. While specific studies detailing the full range of solvent effects on this compound are not broadly available, the behavior of related cyanine and coumarin (B35378) dyes shows that changes in solvent polarity can lead to shifts in absorption and emission maxima. researchgate.net this compound is noted for its good solubility in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), which are common in biological research. lumiprobe.comlumiprobe.com This high solubility in aqueous media is a key design feature, minimizing aggregation and ensuring reliable performance in physiological conditions. The stability and consistent spectral properties in these environments are essential for its use as a reliable bioorthogonal probe.

Sulfo-Cyanine7 was developed as an improved analog of the Cy7® fluorophore, engineered to possess a higher intrinsic fluorescence quantum yield and enhanced photostability. lumiprobe.com These characteristics are crucial for advanced imaging applications, particularly those requiring long-term observation or high-intensity laser excitation. The process of bioconjugation—covalently attaching the probe to a biomolecule like an antibody or peptide—can influence these properties. axispharm.com While the primary change in quantum yield is the dramatic increase upon ligation of the tetrazine, the local environment created by the biomolecule itself can further modulate the fluorophore's brightness and stability. For instance, conjugation can protect the dye from certain environmental quenchers or, conversely, introduce new quenching interactions. The inherent photostability of the Sulfo-Cyanine7 core is a significant advantage, ensuring that the probe can withstand prolonged imaging sessions required for tracking cellular processes without rapid photobleaching. axispharm.comnih.gov

Advanced Spectroscopic Characterization Techniques for this compound Constructs

The development and quality control of this compound constructs rely on a suite of advanced spectroscopic and analytical techniques. These methods are essential for confirming the chemical identity of the probe and quantifying its photophysical performance both before and after bioorthogonal reaction.

Standard characterization begins with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to verify the molecular structure and purity of the synthesized probe. lumiprobe.comlumiprobe.com

Photophysical characterization is conducted using several key spectroscopic techniques:

UV-Visible Absorption Spectroscopy is used to determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε), which relates to the efficiency of light absorption.

Fluorescence Spectroscopy measures the maximum emission wavelength (λem) and the fluorescence quantum yield (Φ), which is a measure of the efficiency of converting absorbed light into emitted fluorescence.

Fluorescence Lifetime Measurements determine the average time the fluorophore spends in the excited state before returning to the ground state. This parameter can be sensitive to the local environment and molecular binding events. nih.gov

These techniques provide a comprehensive profile of the probe's performance, ensuring its suitability for high-sensitivity imaging applications.

Table 2: Spectral Properties of this compound

PropertyValue
Excitation/Absorption Maximum (λabs)750 nm
Molar Extinction Coefficient (ε)240,600 L·mol⁻¹·cm⁻¹
Emission Maximum (λem)773 nm
Fluorescence Quantum Yield (Φ)0.24

Data sourced from supplier technical specifications for the unreacted probe. lumiprobe.com

Applications in Preclinical Molecular Imaging Research

In Vitro and Cellular Imaging Methodologies Using Sulfo-Cyanine7 Tetrazine Probes

This compound's utility in in vitro and cellular imaging stems from its water solubility, high quantum yield, and the specific reactivity of the tetrazine group. axispharm.comlumiprobe.com This allows for precise labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder cycloaddition reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast and bioorthogonal, meaning it proceeds efficiently within living systems without interfering with native biochemical processes. interchim.frnih.gov

This compound is employed in live-cell imaging to visualize and track biomolecules in real time. The process typically involves genetically or chemically modifying a target biomolecule (e.g., a protein or lipid) to include a TCO group. When the cell-permeable this compound probe is introduced, it specifically reacts with the TCO-tagged molecule, effectively "clicking" a bright, stable NIR fluorophore onto the target. nih.govnih.gov

This technique allows researchers to monitor dynamic cellular processes. For example, by tagging a specific protein, its movement, localization, and interaction with other cellular components can be observed using fluorescence microscopy. nih.govmedchemexpress.com A key advantage of this bioorthogonal approach is the potential for fluorogenicity, where the fluorescence of the cyanine (B1664457) dye is quenched by the tetrazine moiety and significantly increases upon reaction with the dienophile. nih.govbiorxiv.org This "turn-on" mechanism reduces background noise from unreacted probes, enhancing the signal-to-noise ratio and often eliminating the need for wash steps that can disrupt cellular processes. biorxiv.orgbham.ac.uk

FeatureDescriptionResearch Application
Reaction Type Inverse-electron-demand Diels-Alder cycloadditionCovalent labeling of target biomolecules.
Reactants This compound and trans-cyclooctene (TCO)Probe reacts with TCO-modified proteins, lipids, or glycans. nih.gov
Key Advantage High specificity and rapid kinetics in physiological conditions. interchim.frnih.govReal-time tracking of molecular dynamics without disrupting cell function. nih.gov
Fluorogenic Potential Fluorescence intensity increases upon reaction. nih.govbiorxiv.org"No-wash" imaging with high signal-to-noise ratio. bham.ac.uk

Super-resolution microscopy breaks the diffraction limit of light, enabling visualization of cellular structures with nanoscale resolution. The small size and specific labeling capability of tetrazine-dye conjugates make them well-suited for these advanced imaging techniques. nih.govresearchgate.net By attaching a photostable dye like Sulfo-Cyanine7 via a small, bioorthogonal tetrazine linker, the distance between the fluorophore and the target protein is minimized, reducing the "linkage error" that can be a problem with larger labels like antibodies. biorxiv.org

The fluorogenic nature of the tetrazine-TCO reaction is particularly beneficial for super-resolution methods, as it ensures that only the specifically labeled molecules fluoresce, providing the high signal-to-noise ratio necessary for single-molecule localization. nih.govresearchgate.net This allows for the precise mapping of proteins and other biomolecules within crowded cellular environments, revealing details about macromolecular assemblies and organelle ultrastructure. nih.gov

This compound probes can be used in flow cytometry to identify and quantify specific cell populations. In this application, a TCO-modified antibody or other targeting ligand is first used to label a specific cell surface marker. Subsequently, the this compound is added, which rapidly clicks to the TCO-tagged cells. interchim.fr

The intense NIR fluorescence of Sulfo-Cyanine7 allows these labeled cells to be clearly distinguished from the unlabeled population as they pass through the flow cytometer's laser. axispharm.comaxispharm.com This bioorthogonal labeling strategy is highly specific and offers an alternative to using traditional fluorescently conjugated antibodies, potentially simplifying labeling workflows and enabling multiplexed analyses with other fluorescent markers.

In Vivo Preclinical Imaging Studies with this compound

In living organisms, imaging in the near-infrared spectrum (700-900 nm) is highly advantageous due to the reduced absorption and scattering of light by tissues like skin and blood, allowing for deeper tissue penetration and lower background autofluorescence. axispharm.comlumiprobe.com Sulfo-Cyanine7, with its emission maximum around 773 nm, is ideally suited for these in vivo applications. axispharm.cominterchim.fr When combined with tetrazine for bioorthogonal targeting, it becomes a powerful tool for preclinical research in animal models. nih.govnih.gov

A significant challenge in in vivo imaging with large targeting molecules like antibodies is their slow clearance from circulation, which leads to high background signals and can obscure the target. Pretargeting strategies overcome this issue by separating the targeting and imaging steps. nih.govnih.gov

The process involves two steps:

A targeting molecule (e.g., an antibody) modified with a TCO group is administered to an animal model. This molecule is given time (often 24-72 hours) to accumulate at the target site (e.g., a tumor) and for the unbound excess to clear from the bloodstream. nih.govmdpi.com

The small, rapidly clearing this compound probe is then administered. It circulates quickly throughout the body, reacting specifically with the TCO groups that are concentrated at the target site, while any unbound probe is rapidly excreted via the kidneys. nih.govmdpi.com

This two-step approach dramatically improves the target-to-background ratio, enabling clear visualization of the target tissue. nih.govnih.gov Studies have demonstrated the feasibility of this strategy, although some research has indicated that Sulfo-Cyanine7 conjugates may have suboptimal properties compared to other cyanine dyes like Sulfo-Cy5 in certain models, highlighting the importance of optimizing probe design for specific applications. nih.gov

Study ComponentDescriptionFinding / Outcome
Targeting Vector An antibody or other molecule conjugated with trans-cyclooctene (TCO). nih.govAccumulates at the desired biological target (e.g., tumor cells).
Imaging Probe This compound.A small molecule that clears rapidly from non-target tissues. nih.gov
Reaction In vivo bioorthogonal click reaction between TCO and tetrazine. nih.govCovalent attachment of the NIR dye specifically at the pretargeted site.
Result Enhanced image contrast.Significantly higher signal-to-background ratios compared to direct antibody-dye conjugates. nih.gov

Beyond static imaging, this compound conjugates allow for the dynamic tracking of biological processes in vivo. interchim.frnih.gov This can include monitoring the trafficking of labeled cells, tracking the biodistribution of therapeutic agents, or observing changes in the expression of specific biomarkers over time. medchemexpress.com

For instance, immune cells can be modified ex vivo to express a TCO-containing marker on their surface, re-infused into an animal, and then visualized at various time points by administering this compound. This enables researchers to non-invasively monitor cell migration to sites of inflammation or tumors. The high sensitivity and deep tissue penetration of the NIR signal provided by Sulfo-Cyanine7 are critical for these whole-body imaging applications. axispharm.comlumiprobe.com

Multimodal Imaging Approaches Incorporating this compound (e.g., PET/Optical) in Preclinical Research

Multimodal imaging, which combines the strengths of different imaging techniques, is a growing area of interest in radiopharmaceutical research. The combination of Positron Emission Tomography (PET) and optical imaging (OI) is particularly powerful, merging the high sensitivity and quantitative nature of PET with the high resolution of optical methods. mdpi.comresearchgate.net This dual-modality approach enables comprehensive evaluation of biological processes, from whole-body distribution to cellular-level interactions.

In this context, researchers have synthesized hybrid imaging agents that incorporate both a radionuclide for PET and a fluorophore like Sulfo-Cyanine7 for optical imaging onto a single molecular scaffold. A proof-of-concept study involved modifying the gallium-68 (B1239309) chelator fusarinine (B1175079) C (FSC) with both a tetrazine group and a fluorescent dye, including Sulfo-Cyanine7. nih.gov The goal was to create a single agent for pretargeted PET and optical imaging applications.

The synthesis strategy for this multimodal probe is outlined below:

Starting Material : A chelator, such as fusarinine C (FSC), is prepared to complex a positron-emitting radionuclide (e.g., Gallium-68).

Functionalization : The chelator is conjugated with a tetrazine moiety, often via a polyethylene (B3416737) glycol (PEG) linker to improve solubility and pharmacokinetics.

Dye Conjugation : The carboxylic acid of Sulfo-Cyanine7 is "pre-activated" using a coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate). nih.gov

Final Conjugation : The activated Sulfo-Cyanine7 is then reacted with the chelator-tetrazine construct to yield the final hybrid imaging agent. nih.gov

However, in this specific study, the resulting Sulfo-Cyanine7 conjugate was found to have suboptimal properties for further in vivo evaluation. nih.gov Consequently, the subsequent in vivo imaging and biodistribution studies were conducted with analogous conjugates using Sulfo-Cyanine5 and IRDye800CW, which demonstrated more favorable characteristics. nih.gov While this particular attempt highlights the challenges in designing effective multimodal probes, the underlying strategy remains a viable and actively explored avenue for developing advanced diagnostic tools.

Development of Targeted Probes for Specific Biological Recognition

The utility of this compound in molecular imaging is fully realized when it is incorporated into a targeted probe designed to bind to specific biological molecules, such as cell surface receptors overexpressed in cancerous tissues. This is achieved by conjugating the this compound to a targeting vector, which can be an antibody, a peptide, or a nanoparticle. The tetrazine group facilitates this conjugation through highly efficient click chemistry. broadpharm.comlumiprobe.com

Antibody, Peptide, and Nanoparticle Conjugation Strategies

The conjugation of this compound to various targeting moieties is a critical step in the development of specific imaging probes. The strategies employed depend on the nature of the targeting vector.

Antibody Conjugation: Monoclonal antibodies (mAbs) are widely used for their high specificity in recognizing tumor-associated antigens. A common strategy involves modifying the antibody with a trans-cyclooctene (TCO) group. The TCO-modified antibody can then be administered in a pretargeting approach. After the antibody has accumulated at the target site and cleared from circulation, the smaller, rapidly clearing this compound probe is injected and reacts in vivo with the TCO-tagged antibody at the target location. nih.govresearchgate.netnih.gov Alternatively, a tetrazine-functionalized antibody can be prepared first, followed by reaction with a TCO-bearing imaging agent. nih.gov This pretargeting methodology enhances the target-to-background signal ratio and reduces the radiation dose to non-target tissues in PET imaging. researchgate.net

Peptide Conjugation: Peptides are smaller targeting vectors that offer advantages such as rapid tumor penetration and fast clearance from the body. nih.govnih.govfigshare.com Similar to antibodies, peptides can be functionalized with TCO groups to allow for subsequent reaction with this compound. For example, octreotide (B344500) derivatives, which target somatostatin (B550006) receptors often found on neuroendocrine tumors, can be modified with TCO and then labeled with a radiolabeled tetrazine for PET imaging. nih.govfigshare.com The principles of this approach are directly applicable to labeling with this compound for optical or multimodal imaging.

Nanoparticle Conjugation: Nanoparticles serve as versatile platforms for delivering multiple imaging agents to a target site. Their surfaces can be functionalized with targeting ligands and TCO groups. This allows for a pretargeting strategy where the nanoparticles first accumulate in the target tissue, followed by the administration of this compound, which "clicks" onto the nanoparticles, providing a strong optical signal. nih.gov

The primary chemical reaction underpinning these strategies is the inverse-electron-demand Diels-Alder cycloaddition between the tetrazine of the Sulfo-Cy7 probe and the TCO group on the targeting biomolecule. This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst. interchim.fr

Targeting VectorConjugation StrategyKey ReactionPurpose
Antibody Pretargeting: TCO-modified antibody administered first, followed by this compound.Inverse-electron-demand Diels-Alder cycloadditionHigh-specificity tumor imaging, improved target-to-background ratios.
Peptide TCO-functionalized peptide reacts with this compound.Inverse-electron-demand Diels-Alder cycloadditionTargeting receptors with smaller molecules for rapid penetration and clearance.
Nanoparticle TCO-functionalized nanoparticles accumulate at the target, followed by this compound administration.Inverse-electron-demand Diels-Alder cycloadditionPlatform for delivering a high payload of imaging agents to the target site.

Assessment of In Vivo Specificity and Selectivity in Animal Models

The preclinical evaluation of a new targeted probe is essential to determine its efficacy and potential for clinical translation. This assessment focuses on the probe's ability to specifically and selectively accumulate in the target tissue while minimizing uptake in non-target organs. nih.gov Key parameters evaluated in animal models, typically mice bearing xenograft tumors, include biodistribution, target-to-background ratios, and clearance kinetics.

For instance, biodistribution studies of hybrid imaging agents using Sulfo-Cy5 and IRDye800CW tetrazine conjugates showed fast clearance and low accumulation in most non-targeted organs. nih.gov However, retention was noted in the lungs for all tested compounds, and the IRDye800CW conjugate showed considerable kidney accumulation. nih.gov Such studies are crucial for identifying potential off-target effects and optimizing the probe's structure to improve its pharmacokinetic profile.

The following table summarizes biodistribution data for a related 99mTc-labeled tetrazine probe in healthy mice, illustrating the type of data collected to assess in vivo behavior.

Biodistribution of a 99mTc-labeled Tetrazine Probe in CD1 Mice (%ID/g)

Organ 0.5 h 1 h 2 h 6 h
Blood 4.8 ± 0.1 4.1 ± 0.5 3.3 ± 0.2 1.7 ± 0.3
Heart 2.1 ± 0.2 1.9 ± 0.3 1.4 ± 0.1 0.7 ± 0.1
Lungs 4.9 ± 0.3 4.2 ± 0.5 3.2 ± 0.1 1.6 ± 0.2
Liver 3.0 ± 0.2 3.1 ± 0.1 2.7 ± 0.3 1.7 ± 0.1
Spleen 1.5 ± 0.2 1.6 ± 0.2 1.2 ± 0.1 0.8 ± 0.1
Kidneys 5.9 ± 0.5 6.2 ± 0.7 5.1 ± 0.5 3.0 ± 0.3

Data adapted from a study on a 99mTc-HYNIC-tetrazine probe and presented as mean ± SEM. plos.org

Specificity is further confirmed through blocking studies, where an excess of the unlabeled targeting molecule is co-injected with the labeled probe. A significant reduction in probe uptake in the target tissue in the presence of the blocking agent indicates that the accumulation is receptor-specific. Ultimately, the successful development of a this compound-based probe requires rigorous in vivo validation to demonstrate its specificity and selectivity for the intended biological target in a relevant animal model.

Innovations and Future Directions in Sulfo Cyanine7 Tetrazine Research

Rational Design Principles for Next-Generation Sulfo-Cyanine7 Tetrazine Probes

The performance of this compound probes is intricately linked to their molecular architecture. Rational design principles are crucial for developing next-generation probes with enhanced capabilities for specific biological applications. These principles encompass the optimization of various structural components that influence the probe's reactivity, stability, and photophysical properties.

Optimization of Spacer Length and Linker Chemistry for Enhanced Performance

The inclusion of polyethylene (B3416737) glycol (PEG) spacers is a common strategy to enhance the aqueous solubility and biocompatibility of the probes. Studies on other targeting ligands have shown that the length of the PEG chain can influence receptor-mediated association with cells nih.gov. While specific studies on the systematic variation of PEG spacer length for this compound are not extensively documented, the principle remains relevant. A longer PEG spacer can provide greater flexibility, potentially improving the accessibility of the tetrazine for reaction with its dienophile partner, especially when targeting large biomolecules like proteins. However, excessively long spacers might lead to increased non-specific binding.

Table 1: Key Considerations for Spacer and Linker Design

ParameterInfluence on Probe PerformanceDesign Considerations
Spacer Length Solubility, Steric Hindrance, Reaction KineticsOptimize length to balance flexibility and non-specific binding.
Spacer Composition Biocompatibility, SolubilityPEG is a common choice for its favorable properties.
Linker Chemistry Stability, Solubility, Overall ChargeAmide bonds for stability; sulfonated linkers for increased solubility.

Strategies for Improved Photostability and Fluorescence Efficiency in Biological Environments

A major challenge in fluorescence imaging is the photobleaching of fluorophores, which limits the duration of imaging experiments. Cyanine (B1664457) dyes, including Sulfo-Cyanine7, are susceptible to photooxidation nih.gov. Enhancing the photostability and fluorescence quantum yield of this compound probes in complex biological environments is a key area of research.

One strategy to improve photostability involves modifying the chemical structure of the cyanine dye itself. Altering the electron density of the polymethine chain can reduce its susceptibility to photooxidation nih.gov. Another approach is the use of triplet-state quenchers (TSQs) in the imaging buffer to reduce the generation of reactive oxygen species that lead to photobleaching nih.gov.

The fluorescence quantum yield of Sulfo-Cyanine7 is inherently high, but it can be further enhanced. The presence of a trimethylene bridge in the structure of some sulfo-cyanine dyes contributes to an increased quantum yield compared to other heptamethyne cyanines lumiprobe.com. Encapsulation of the dye within nanoparticles is another strategy that can protect it from the aqueous environment and potentially enhance its brightness and stability rsc.org.

Furthermore, the design of fluorogenic probes, where the fluorescence is quenched in the unreacted state and "turns on" upon reaction with the target, significantly improves the signal-to-noise ratio. For red-absorbing dyes like Sulfo-Cyanine7, photoinduced electron transfer (PET) from the excited dye to the tetrazine is a primary quenching mechanism biorxiv.orgnih.gov. The efficiency of this quenching is dependent on the proximity and orientation of the fluorophore and the tetrazine, which can be fine-tuned through rational linker design.

Integration with Emerging Imaging Technologies

The full potential of this compound probes can be realized when they are integrated with advanced imaging technologies. The near-infrared emission of Sulfo-Cyanine7 makes it particularly suitable for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence axispharm.comaxispharm.com.

Advanced Data Analysis and Image Reconstruction Methodologies

To extract the maximum amount of information from images acquired using this compound probes, sophisticated data analysis and image reconstruction algorithms are essential. Deconvolution algorithms are widely used in fluorescence microscopy to remove out-of-focus blur and improve image contrast and resolution researchgate.netnih.govcomputationalimaging.org. These algorithms can be broadly categorized into deblurring and restoration methods nih.gov. Restoration algorithms, which are computationally more intensive, aim to determine the true object that, when convolved with the microscope's point-spread function (PSF), would produce the observed image nih.gov.

For low-light imaging scenarios, which are common in in vivo studies to minimize phototoxicity, specialized deconvolution algorithms that account for the statistical nature of photon detection (e.g., Poisson-Gaussian noise models) are being developed computationalimaging.org. Computational methods are also being explored for multi-spectral imaging, fusing information from different near-infrared and visible bands to enhance image quality under low-light conditions optica.org. While these methodologies are generally applicable to fluorescence microscopy, their specific optimization for the unique spectral properties of Sulfo-Cyanine7 would be a significant advancement.

Exploration of Novel Bioorthogonal Reaction Partners beyond TCO for this compound

The reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) is the most widely used iEDDA ligation in bioorthogonal chemistry due to its exceptionally fast reaction kinetics interchim.fr. However, the search for novel dienophiles with improved properties continues to be an active area of research.

Highly strained dienophiles have been computationally designed and synthesized to further accelerate the reaction rate with tetrazines. For example, a cis-fused bicyclo[6.1.0]non-4-ene, which forces the trans-cyclooctene ring into a highly strained 'half-chair' conformation, has been shown to be significantly more reactive than the parent TCO nih.govunits.itresearchgate.net.

Another promising class of alternative dienophiles is cyclopropenes. These small, stable molecules can act as efficient dienophiles for tetrazine ligations nih.gov. Methylcyclopropene, in particular, has been shown to be a stable and reactive bioorthogonal partner nih.govnih.gov. The smaller size of cyclopropenes compared to TCO can be advantageous in sterically hindered environments nih.gov. While these novel dienophiles have been shown to react with tetrazines in general, their specific application and reaction kinetics with this compound warrant further investigation. The choice of dienophile can be tailored to the specific application, balancing reactivity, stability, and steric considerations.

Potential Applications in Novel Chemical Biology Paradigms and Research Tools

The unique properties of this compound are enabling its use in the development of novel chemical biology paradigms and as a versatile research tool.

One of the key applications is in no-wash live-cell imaging . The fluorogenic nature of this compound probes allows for the visualization of target biomolecules without the need for a washing step to remove unbound probes, which is a significant advantage for studying dynamic processes in living cells nih.govresearchgate.netresearchgate.net. This is particularly valuable for high-throughput screening and long-term imaging experiments.

Furthermore, this compound probes are finding applications in super-resolution microscopy . The ability to specifically label proteins with bright and photostable fluorophores is crucial for techniques like single-molecule localization microscopy (SMLM) biorxiv.orgnih.gov. The high signal-to-noise ratio achievable with fluorogenic this compound probes makes them well-suited for resolving cellular structures with nanoscale precision biorxiv.orgnih.gov.

The bioorthogonal nature of the tetrazine ligation also allows for the development of pretargeted imaging strategies nih.govnih.gov. In this approach, a biomolecule of interest is first labeled with a dienophile, followed by the systemic administration of a rapidly clearing this compound probe. This strategy can improve the target-to-background ratio and reduce the radiation dose in nuclear imaging applications when the tetrazine is also labeled with a radionuclide.

Q & A

Q. What is the mechanism of Sulfo-Cyanine7 tetrazine in bioorthogonal conjugation, and how does it compare to other tetrazine derivatives?

this compound participates in inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctene (TCO), enabling rapid, catalyst-free conjugation. Its methyltetrazine group facilitates fast kinetics (rate constants up to 2000 M⁻¹s⁻¹) while the sulfonate groups enhance water solubility for biological applications . Compared to other tetrazines, its near-infrared fluorescence (∼770 nm emission) reduces background noise in imaging. However, substituents like pyrimidinyl groups (in other tetrazines) can further accelerate reaction rates .

Q. How do researchers handle the solubility challenges of this compound in aqueous solutions for in vitro applications?

Despite its sulfonate groups, this compound exhibits limited aqueous solubility due to its hydrophobic cyanine backbone. Methodological solutions include:

  • Using polar organic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered media.
  • Sonication or heating (≤40°C) to aid dissolution.
  • Incorporating polyethylene glycol (PEG) spacers in probe design to improve hydrophilicity . Conflicting reports on solubility (e.g., "water-soluble" vs. "极难溶于水") may arise from batch-specific variations or aggregation tendencies, necessitating empirical validation .

Q. What are the key considerations for designing experiments using this compound in live-cell imaging studies?

  • Membrane Permeability : this compound’s sulfonate groups limit cell permeability, making it suitable for extracellular or surface labeling. For intracellular targets, use non-sulfonated analogues or delivery systems (e.g., electroporation) .
  • Fluorogenicity : Its intrinsic fluorescence is partially quenched until reacting with TCO, enabling "turn-on" detection. Optimize probe-to-target ratios to minimize background .
  • Control Experiments : Include dienophile-free controls to assess non-specific binding and validate reaction completion via HPLC or gel electrophoresis .

Advanced Research Questions

Q. How can the reaction kinetics of this compound with strained dienophiles be optimized for in vivo applications?

  • Dienophile Strain : Use highly strained dienophiles (e.g., sTCO) to accelerate kinetics. Strain energy >20 kcal/mol improves reaction rates 10–100× .
  • Temperature/pH : Reactions proceed faster at physiological pH (7.4) and 37°C but may require cooling in high-metabolism tissues to reduce off-target reactivity .
  • Pre-Targeting : Administer dienophile-tagged biomolecules first, followed by this compound to minimize systemic exposure. This is critical for reducing background in PET/MRI .

Q. What strategies are employed to enhance the fluorogenic properties of this compound-based probes in low-abundance target detection?

  • Quenching Mechanisms : Direct conjugation of tetrazine to the cyanine fluorophore via π-orbital overlap maximizes quenching efficiency (95% suppression). Energy transfer-based designs (e.g., TBET) are less effective .
  • Signal Amplification : Use nucleic acid-templated reactions or nanoparticle carriers to localize multiple tetrazine probes at target sites, improving sensitivity for picomolar analytes .

Q. What are the implications of substituent effects (e.g., methyl vs. pyrimidinyl groups) on the reactivity of this compound in bioorthogonal ligation?

Substituents critically modulate reactivity:

  • Electron-Withdrawing Groups (e.g., pyrimidinyl): Increase tetrazine electrophilicity, accelerating IEDDA rates (k₂ up to 10⁴ M⁻¹s⁻¹) .
  • Hydrophilic Spacers (e.g., ethylene glycol): Improve solubility without sacrificing kinetics.
  • Steric Effects : Bulky groups reduce dienophile access. For this compound, the methyl group balances reactivity and stability, but pyrimidinyl derivatives may require custom synthesis .

Q. How does electrochemical or enzymatic activation of this compound expand its utility in spatially controlled biomaterial functionalization?

  • Electrochemical Control : Reduce tetrazine to dihydrotetrazine (inactive form) at microelectrodes, enabling spatiotemporal patterning of hydrogels or biosensors. Re-oxidation restores reactivity for on-demand conjugation .
  • Enzymatic Activation : Use esterase-labile protecting groups on dienophiles to restrict reactions to enzyme-rich environments (e.g., tumor sites) .

Q. What methodological approaches are used to validate the specificity and efficiency of this compound in pre-targeted imaging protocols?

  • Kinetic Analysis : Stopped-flow spectroscopy in plasma to measure second-order rate constants (k₂) under physiological conditions .
  • Biodistribution Studies : Compare uptake in target vs. off-target tissues via fluorescence or radioactivity (e.g., ¹⁸F-labeled analogues). High bone:blood ratios (>10:1) indicate specificity .
  • Blocking Experiments : Co-inject excess dienophile to competitively inhibit labeling, confirming reaction dependency .

Data Contradictions and Resolutions

  • Solubility Discrepancy : While sulfonate groups typically enhance water solubility, notes "极难溶于水." This may reflect aggregation or impurities. Always verify solubility via dynamic light scattering (DLS) or NMR in target buffers .
  • Fluorogenicity vs. Stability : Highly reactive tetrazines (e.g., pyrimidinyl derivatives) may degrade faster. Balance kinetics with probe stability by testing in serum-containing media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.